molecular formula C7H7BO4 B12517185 (2-Formyl-3-hydroxyphenyl)boronic acid

(2-Formyl-3-hydroxyphenyl)boronic acid

Cat. No.: B12517185
M. Wt: 165.94 g/mol
InChI Key: PBEDNINFFBTLJQ-UHFFFAOYSA-N
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Description

(2-Formyl-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which also contains formyl and hydroxyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Formyl-3-hydroxyphenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The formyl and hydroxyl groups also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Formyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which enhances its reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C7H7BO4

Molecular Weight

165.94 g/mol

IUPAC Name

(2-formyl-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C7H7BO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10-12H

InChI Key

PBEDNINFFBTLJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)O)C=O)(O)O

Origin of Product

United States

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